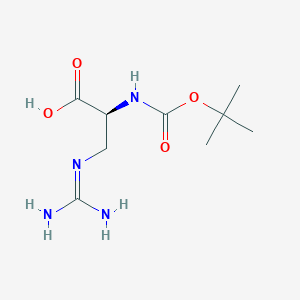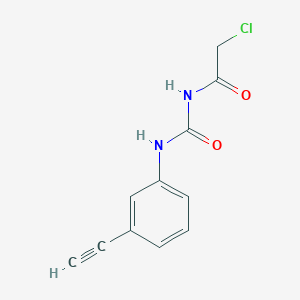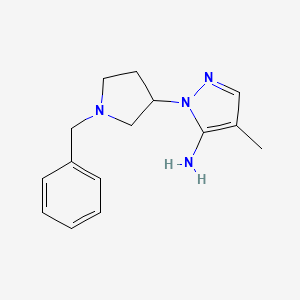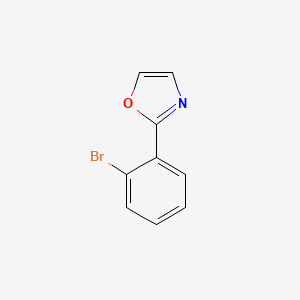
Boc-L-2-amino-3-guanidinopropionic acid
Overview
Description
Boc-L-2-amino-3-guanidinopropionic acid is a derivative of the amino acid arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-2-amino-3-guanidinopropionic acid typically involves the protection of the amino group of L-2-amino-3-guanidinopropionic acid with a Boc group. This is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Boc-L-2-amino-3-guanidinopropionic acid can undergo oxidation reactions, typically affecting the guanidine group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the guanidine group, converting it to an amine. Reducing agents such as sodium borohydride (NaBH4) are often used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the guanidine group. Reagents like alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Oxidized derivatives of the guanidine group
Reduction: Amino derivatives
Substitution: Substituted guanidine derivatives
Scientific Research Applications
Boc-L-2-amino-3-guanidinopropionic acid is widely used in various fields of scientific research:
-
Chemistry: : It is used in peptide synthesis as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions.
-
Biology: : The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships due to its stability and reactivity.
-
Medicine: : Research involving this compound includes the development of therapeutic peptides and the study of metabolic pathways involving arginine derivatives.
-
Industry: : It is used in the production of specialized peptides and proteins for pharmaceuticals and biotechnology applications.
Mechanism of Action
The mechanism of action of Boc-L-2-amino-3-guanidinopropionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
Boc-L-arginine: Similar in structure but with a different side chain.
Boc-L-lysine: Another protected amino acid used in peptide synthesis.
Fmoc-L-2-amino-3-guanidinopropionic acid: Uses a different protecting group (Fmoc) for the amino group.
Uniqueness
Boc-L-2-amino-3-guanidinopropionic acid is unique due to its specific protecting group and the presence of a guanidine group, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of peptides that require the incorporation of arginine-like residues without interference from the amino group.
By understanding the properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
(2S)-3-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-9(2,3)17-8(16)13-5(6(14)15)4-12-7(10)11/h5H,4H2,1-3H3,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRURZCBWQXQP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)


![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)

